molecular formula C12H17NO3 B1445734 tert-Butyl 3-oxo-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate CAS No. 736181-18-3

tert-Butyl 3-oxo-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate

Cat. No.: B1445734
CAS No.: 736181-18-3
M. Wt: 223.27 g/mol
InChI Key: JVCCJEOHXPAYHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Synthesis tert-Butyl 3-oxo-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate (CAS: 185099-67-6) is a bicyclic compound featuring a 3-oxo group, an 8-aza bridge, and a tert-butoxycarbonyl (Boc) protecting group. Its synthesis typically involves the Boc protection of nortropinone hydrochloride ([25602-68-0]) using di-tert-butyldicarbonate in the presence of bases like N,N-diisopropylethylamine (DIPEA) or lithium bis(trimethylsilyl)amide (LHMDS), achieving yields up to 99% under optimized conditions . The compound serves as a key intermediate in medicinal chemistry, enabling further functionalization at the 3-oxo position through trifluoromethylsulfonylation or hydroxylation .

Properties

IUPAC Name

tert-butyl 3-oxo-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-12(2,3)16-11(15)13-8-4-5-9(13)7-10(14)6-8/h4-5,8-9H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCCJEOHXPAYHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC(=O)CC1C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80856229
Record name tert-Butyl 3-oxo-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

736181-18-3
Record name tert-Butyl 3-oxo-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-oxo-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthesis from N-Boc-Nortropinone via Enol Triflate Intermediate

  • Starting Material: tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (N-Boc-nortropinone)
  • Solvent: Anhydrous tetrahydrofuran (THF)
  • Base: Lithium bis(trimethylsilyl)amide (LiHMDS) or lithium diisopropylamide (LDA)
  • Electrophile: N-phenylbis(trifluoromethanesulfonimide) or related trifluoromethanesulfonyl reagents
  • Temperature: Low temperatures (-78 °C to -60 °C) initially, then warmed to room temperature

Procedure:

  • The N-Boc-nortropinone is dissolved in dry THF and cooled to -78 °C under an inert atmosphere (argon or nitrogen).
  • A strong, non-nucleophilic base such as LiHMDS or LDA is added dropwise to deprotonate the keto group, forming the enolate.
  • After stirring for 30 minutes to 1 hour at low temperature, the trifluoromethanesulfonyl reagent is added slowly.
  • The reaction mixture is allowed to warm gradually to room temperature and stirred for several hours (up to overnight).
  • The reaction is quenched with saturated ammonium chloride or sodium bicarbonate solution.
  • The product is extracted with ethyl acetate, washed with brine and sodium hydroxide solutions to remove impurities.
  • The organic layer is dried over magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.
  • Purification is achieved by silica gel flash chromatography using mixtures of ethyl acetate and hexane or petroleum ether.

Yields: Reported yields for this step range from 63% to 94.5%, depending on the exact conditions and reagents used.

Example Reaction Conditions and Yields:

Entry Base/Reagent Temp (°C) Reaction Time Yield (%) Notes
1 LiHMDS + N-phenyl triflimide -78 to RT 16 h 92 Silica gel chromatography purification
2 LDA + N-phenyl bis(trifluoromethanesulfonimide) -60 to RT Overnight 94.5 Extraction with citric acid and NaOH washes
3 Potassium bis(trimethylsilyl)amide + N-phenyl bistrifluoromethanesulfonamide -78 to RT 7 h total 78 Clear colorless oil product

Alternative Preparation via Direct Protection of Nortropinone Hydrochloride

Procedure:

  • Nortropinone hydrochloride is dissolved in dichloromethane.
  • Triethylamine is added to neutralize the hydrochloride salt.
  • Di-tert-butyl dicarbonate is added slowly at 0 °C.
  • The reaction is stirred for 3 hours at 0 °C.
  • The mixture is extracted with dichloromethane, dried over magnesium sulfate, and concentrated.
  • The crude product is purified by silica gel flash chromatography.

Yield: Approximately 94.5%.

This method provides the tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate directly from the nortropinone hydrochloride salt, serving as a precursor for further functionalization steps.

Key Reaction Parameters and Their Impact

Parameter Effect on Reaction
Temperature (-78 °C to RT) Controls enolate formation and triflate substitution selectivity
Base choice (LiHMDS, LDA, KHMDS) Influences enolate generation efficiency and side reactions
Solvent (THF, DCM) Solubility and reaction rate; THF preferred for enolate chemistry
Reaction time (1 h to overnight) Ensures complete conversion, especially for triflate formation
Workup conditions Multiple washes with aqueous bases and brine improve purity
Purification method Silica gel flash chromatography with ethyl acetate/hexane mixtures yields high purity product

Research Findings and Notes

  • The use of lithium bis(trimethylsilyl)amide and N-phenylbis(trifluoromethanesulfonimide) is a common and efficient method to convert the keto group into a triflate intermediate, which is a versatile synthetic handle for further transformations.
  • The reaction conditions require strict anhydrous and inert atmosphere to prevent side reactions.
  • The Boc protecting group is stable under the reaction conditions and facilitates purification.
  • The triflate intermediates formed are typically oils or crystalline solids that can be isolated and characterized by NMR spectroscopy.
  • The described methods have been validated in multiple studies with yields consistently above 75%, indicating robustness and reproducibility.

Summary Table of Preparation Methods

Step Reagents/Conditions Yield (%) Product Description
Boc protection of nortropinone hydrochloride Triethylamine, di-tert-butyl dicarbonate, DCM, 0 °C, 3 h 94.5 tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
Enol triflate formation LiHMDS or LDA, N-phenylbis(trifluoromethanesulfonimide), THF, -78 °C to RT, overnight 78-92 tert-Butyl 3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate
Workup and purification Saturated NH4Cl, NaOH washes, silica gel chromatography - Pure target compound

Chemical Reactions Analysis

tert-Butyl 3-oxo-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

tert-butyl 3-oxo-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate is utilized in the development of pharmaceutical compounds due to its structural features that allow for modifications leading to bioactive molecules.

Case Study: Synthesis of Analgesics
Research has demonstrated that derivatives of this compound can lead to potent analgesics. For instance, modifications on the bicyclic structure have shown promising results in pain relief studies, indicating potential as a non-opioid analgesic alternative.

Organic Synthesis

This compound serves as an intermediate in the synthesis of various organic compounds, particularly in the preparation of nitrogen-containing heterocycles.

Data Table: Synthetic Pathways

Reaction TypeProduct GeneratedYield (%)
N-acylationN-acylated derivatives85
AlkylationAlkyl derivatives90
CyclizationCyclized products75

Agrochemical Development

The compound has been explored for its potential use in agrochemicals, particularly as a precursor for developing herbicides and insecticides.

Case Study: Herbicide Efficacy
In studies focused on herbicide development, derivatives of this compound exhibited significant herbicidal activity against several weed species, suggesting its utility in agricultural applications.

Biological Activity

tert-Butyl 3-oxo-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate (CAS No. 185099-67-6) is a bicyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₉NO₃, with a molecular weight of approximately 225.29 g/mol. The compound is characterized by a bicyclic structure containing nitrogen, which contributes to its unique biological properties.

PropertyValue
Molecular FormulaC₁₂H₁₉NO₃
Molecular Weight225.29 g/mol
CAS Number185099-67-6
Purity≥97%

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The presence of the bicyclic structure is believed to enhance the interaction with microbial cell membranes, leading to increased permeability and cell death.

Enzyme Inhibition

Studies have shown that this compound may act as an inhibitor of specific enzymes, particularly those involved in metabolic pathways of pathogens. For instance, it has been suggested that the structural motifs present in tert-butyl 3-oxo derivatives can inhibit beta-lactamase enzymes, which are responsible for antibiotic resistance in bacteria .

Neuroprotective Effects

The neuroprotective potential of azabicyclic compounds has been explored in various studies, indicating that they may modulate neurotransmitter systems and provide protective effects against neurodegeneration. This activity is likely linked to the compound's ability to cross the blood-brain barrier due to its lipophilic nature .

Case Study 1: Antimicrobial Efficacy

In a controlled study, tert-butyl 3-oxo-8-azabicyclo[3.2.1]oct-6-ene derivatives were tested against strains of Acinetobacter baumannii. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent antibacterial activity compared to standard antibiotics .

Case Study 2: Neuroprotective Mechanisms

A recent investigation into the neuroprotective effects of azabicyclic compounds revealed that tert-butyl 3-oxo derivatives significantly reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. The findings suggest a protective mechanism through the modulation of antioxidant pathways .

The biological activity of tert-butyl 3-oxo-8-azabicyclo[3.2.1]oct-6-ene is attributed to its structural features:

  • Bicyclic Framework : Facilitates interactions with biological membranes.
  • Nitrogen Atom : Plays a crucial role in enzyme binding and inhibition.
  • Carboxylate Group : Enhances solubility and bioavailability.

Comparison with Similar Compounds

Physical and Chemical Properties

  • Molecular Formula: C₁₂H₁₉NO₃
  • Molecular Weight : 225.28 g/mol
  • Purity : ≥97% (commercially available from suppliers like Thermo Scientific and Kanto Reagents)
  • Melting Point : 58–59°C
  • Storage : Stable under dry, dark conditions at room temperature .

Comparison with Structural Analogs

The compound’s structural analogs differ in bicyclo frameworks, substituents, and functional groups, influencing reactivity, stability, and applications. Below is a detailed comparison:

Bicyclo Framework Variations

Compound Name CAS No. Molecular Formula Key Structural Differences Properties/Applications
tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate 185099-67-6 C₁₂H₁₉NO₃ Fully saturated bicyclo[3.2.1]octane core Higher stability; used in Suzuki couplings and fluorination
cis-tert-Butyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate 1245645-37-7 C₁₂H₁₉NO₃ Smaller bicyclo[3.1.0]hexane core; acetyl substituent Potential bioactivity due to acetyl group; lower similarity (0.91)
tert-Butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate 879687-92-0 C₁₂H₁₉NO₃ Isoindole framework; 4-oxo group Altered ring strain; unknown biological applications

Functional Group Modifications

Compound Name CAS No. Functional Group Key Differences Reactivity/Applications
tert-Butyl 3-(((trifluoromethyl)sulfonyl)oxy)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate N/A Trifluoromethylsulfonyloxy (OTf) at C3 Enhanced electrophilicity; used in cross-coupling reactions High reactivity; yields >90% in triflation
tert-Butyl 6-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate 2166677-03-6 Hydroxyl group at C6 Increased polarity; potential for glycosylation or esterification Limited commercial availability; requires protective handling
Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate N/A Benzyl instead of tert-butyl Reduced steric protection; lower hydrolytic stability Used in peptide synthesis; similarity 0.93

Amino-Substituted Derivatives

Compound Name CAS No. Substituent Key Features Applications
tert-Butyl endo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate 207405-68-3 Amino group at C3 (endo) Enhanced hydrogen-bonding capacity Drug discovery scaffolds; similarity 0.96
tert-Butyl exo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate 744183-20-8 Amino group at C3 (exo) Stereochemical diversity Optimized pharmacokinetics in lead compounds

Key Research Findings

Stability and Handling

  • The tert-butyl group in 185099-67-6 provides superior hydrolytic stability compared to benzyl or acetyl analogs .
  • Safety data indicate low acute toxicity (H302, H315 warnings) for the parent compound, while amino derivatives may require stricter handling due to unknown toxicity profiles .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl 3-oxo-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate, and how does the choice of starting material influence yield?

  • Answer : The compound can be synthesized via functionalization of bicyclic amine precursors. For example, tert-butyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate undergoes coupling with activated electrophiles (e.g., sulfonyl chlorides or carbonylating agents) to introduce the 3-oxo group. A reported procedure achieved a 50% yield using tert-butyl carbamate intermediates under mild conditions . Yield optimization requires careful control of stoichiometry, solvent polarity (e.g., dichloroethane), and temperature to avoid side reactions like over-oxidation or Boc-group cleavage.

Q. What are the key physical properties (e.g., melting point, solubility) critical for purification and handling?

  • Answer : The compound has a melting point of 58–59°C, indicating solid-state stability at room temperature. It is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DCM, DMF) and moderately in alcohols. Recrystallization from hexane/ethyl acetate mixtures is recommended for purification . Handling requires storage at 0–5°C to prevent decomposition and use of PPE (gloves, goggles) due to its R36/37/38 hazard classification (irritant to eyes, skin, and respiratory system) .

Advanced Research Questions

Q. How does the bicyclic scaffold influence regioselectivity in acid-promoted retro-Mannich reactions?

  • Answer : The 8-azabicyclo[3.2.1]octane core directs regioselective cleavage under Brønsted or Lewis acid conditions (e.g., 4-methylbenzenesulfonic acid). The retro-Mannich reaction proceeds via protonation of the 3-oxo group, triggering C–N bond cleavage to yield 2-pyrrolyl ketones. Computational studies suggest steric constraints from the bicyclic structure favor cleavage at the less hindered C6 position, avoiding competing Grob fragmentation pathways .

Q. What challenges arise in NMR characterization due to Boc-group dynamics, and how can they be mitigated?

  • Answer : The tert-butoxycarbonyl (Boc) group introduces rotameric broadening in 1^1H and 13^{13}C NMR spectra at 25°C, complicating peak assignment. Elevated temperatures (70°C) reduce rotational barriers, sharpening signals for accurate integration. For example, bridged bicyclic guanidine derivatives of this compound showed resolved peaks at 70°C, confirming substituent positions and stereochemistry .

Q. How do structural analogs (e.g., 3-azabicyclo derivatives) compare in biological activity or synthetic utility?

  • Answer : Analogues like tert-butyl (8-anti)-3-azabicyclo[3.2.1]oct-8-ylcarbamate (CAS 847862-26-4) exhibit altered reactivity due to stereoelectronic effects. The anti-configuration enhances hydrogen-bonding capacity in kinase inhibitors, while the 3-oxo group in the parent compound facilitates nucleophilic additions (e.g., Grignard reactions). Similarity scoring (Tanimoto >0.85) highlights conserved bicyclic pharmacophores but divergent functional group reactivity .

Methodological Recommendations

  • Synthesis : Prioritize Boc-protected intermediates for stability, and employ low-temperature reactions to preserve stereochemical integrity .
  • Characterization : Use high-temperature NMR or X-ray crystallography to resolve dynamic effects .
  • Safety : Follow GHS protocols (P261, P305+P351+P338) for irritant mitigation, including fume hood use and emergency eye wash access .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3-oxo-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-oxo-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.